A Technical Guide to 2-Phenyl-1,3-thiazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 2-Phenyl-1,3-thiazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 2137903-79-6), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, core reactivity, potential applications, and safety considerations, offering a valuable resource for professionals engaged in drug discovery and development.
Introduction: The Significance of the 2-Phenylthiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents.[2][3] The 2-phenylthiazole motif, in particular, has been identified as a key pharmacophore in a range of compounds exhibiting antifungal, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] The introduction of a sulfonyl chloride group at the 5-position of the 2-phenylthiazole core, as in 2-Phenyl-1,3-thiazole-5-sulfonyl chloride, provides a highly reactive handle for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.
Physicochemical Properties
Detailed experimental data for 2-Phenyl-1,3-thiazole-5-sulfonyl chloride is not extensively reported in the literature. The following table summarizes its basic properties based on available data and computational predictions.[7][8]
| Property | Value | Source |
| CAS Number | 2137903-79-6 | [9] |
| Molecular Formula | C₉H₆ClNO₂S₂ | [7][8] |
| Molecular Weight | 259.73 g/mol | [7] |
| Appearance | Predicted to be a solid | Inferred |
| SMILES | C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl | [7][8] |
| InChI Key | DEKPEEKDKYZSGI-UHFFFAOYSA-N | [7][8] |
Synthesis of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride
Step 1: Synthesis of 2-Phenyl-1,3-thiazole
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-phenylthiazole, the reaction of 2-bromoacetophenone with thiobenzamide is a common approach.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add 2-bromoacetophenone (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenyl-1,3-thiazole.
Step 2: Chlorosulfonation of 2-Phenyl-1,3-thiazole
The introduction of the sulfonyl chloride group at the C5 position of the thiazole ring is typically achieved through electrophilic substitution using a chlorosulfonating agent. Chlorosulfonic acid is a common reagent for this transformation.[10] The directing effects of the phenyl group at C2 and the heteroatoms in the thiazole ring favor substitution at the C5 position.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride (Proposed)
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a gas outlet connected to a trap for acidic gases, place 2-phenyl-1,3-thiazole (1 equivalent).
-
Reaction Conditions: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reagent: Slowly add chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) dropwise to the cooled and stirred 2-phenyl-1,3-thiazole, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by slowly warming to room temperature. The reaction may require heating to ensure completion, which should be monitored by TLC.[10]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product should precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. Further purification may be achieved by recrystallization from a suitable solvent.
Caption: Proposed synthetic workflow for 2-Phenyl-1,3-thiazole-5-sulfonyl chloride.
Reactivity and Synthetic Utility
The reactivity of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[11]
The primary synthetic application of this compound is in the preparation of a wide range of sulfonamide derivatives through its reaction with primary and secondary amines.[12][13] This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
General Protocol: Sulfonamide Synthesis
-
Reaction Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add a solution of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.
Caption: General reaction scheme for the synthesis of sulfonamides.
Potential Applications in Drug Discovery
While specific biological activities of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride are not yet extensively documented, the broader class of 2-phenylthiazole derivatives has shown significant promise in several therapeutic areas. This compound serves as a key intermediate for the synthesis of novel derivatives with potential applications as:
-
Antifungal Agents: Many 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[4] The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections.[4]
-
Anticancer Agents: The 2-phenylthiazole scaffold is present in compounds that have demonstrated cytotoxic activity against various cancer cell lines.[5][14] Derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival.
-
Anti-inflammatory and Other Therapeutic Agents: Thiazole derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects.[1][3] The ability to easily generate a library of sulfonamide derivatives from 2-Phenyl-1,3-thiazole-5-sulfonyl chloride allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
Caption: Role in the drug discovery pipeline.
Safety and Handling
Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 2-Phenyl-1,3-thiazole-5-sulfonyl chloride is not widely available, general guidelines for handling sulfonyl chlorides should be followed.
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[15]
-
Moisture Sensitive: They react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid.[15] This reaction is exothermic and can lead to the release of corrosive and toxic fumes. Therefore, these compounds should be stored in a cool, dry place under an inert atmosphere.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound.[10][15] All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and amines, as these can lead to vigorous and potentially hazardous reactions.[10]
Conclusion
2-Phenyl-1,3-thiazole-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward, albeit inferred, synthesis and the high reactivity of the sulfonyl chloride group allow for the facile generation of diverse sulfonamide libraries. Given the established biological importance of the 2-phenylthiazole scaffold, this compound represents a key starting material for the development of new therapeutic agents targeting a range of diseases, from fungal infections to cancer. Further research into the specific properties and reactions of this compound will undoubtedly expand its utility in medicinal chemistry.
References
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (URL: [Link])
-
2-phenyl-1,3-thiazole-5-sulfonyl chloride (C9H6ClNO2S2) - PubChem. (URL: [Link])
-
Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (URL: [Link])
-
Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (URL: [Link])
-
CHLOROSULFONATION OF N-PHENYLMORPHOLINE, BENZOTHIAZOLE, 2-METHYL BENZOTHIAZOLE AND TRIPHENYLOXAZOLE. (URL: [Link])
-
Madhavi and Sharma, IJPSR, 2024; Vol. 15(3): 710-725. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride (C9H5Cl2NO2S2) - PubChem. (URL: [Link])
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])
-
2-phenyl-1,3-thiazole-5-sulfonyl chloride (C9H6ClNO2S2) - PubChemLite. (URL: [Link])
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google P
-
Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])
-
Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: [Link])
-
Thiazole Ring—A Biologically Active Scaffold - PMC. (URL: [Link])
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (URL: [Link])
-
Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed. (URL: [Link])
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 2-phenyl-1,3-thiazole-5-sulfonyl chloride (C9H6ClNO2S2) [pubchemlite.lcsb.uni.lu]
- 6. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
- 7. kuey.net [kuey.net]
- 8. tandfonline.com [tandfonline.com]
- 9. growingscience.com [growingscience.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
